3-Chloro-2,6-difluorobenzyl alcohol

Lipophilicity Drug Design ADME

Select this high-purity intermediate for its unique 2,6-difluoro-3-chloro substitution pattern, which enhances lipophilicity and metabolic stability in fluorinated drug and agrochemical candidates. With a LogP of 2.11, it offers improved passive membrane permeability over non-halogenated analogs, accelerating CNS-targeted and antimicrobial R&D. Available in research quantities with full analytical characterization to ensure consistent synthetic outcomes and reduced downstream purification.

Molecular Formula C7H5ClF2O
Molecular Weight 178.56 g/mol
CAS No. 252004-35-6
Cat. No. B1586867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2,6-difluorobenzyl alcohol
CAS252004-35-6
Molecular FormulaC7H5ClF2O
Molecular Weight178.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)CO)F)Cl
InChIInChI=1S/C7H5ClF2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2,11H,3H2
InChIKeyKLHRZAAZABAKME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2,6-difluorobenzyl alcohol (CAS 252004-35-6): A Halogenated Benzyl Alcohol Building Block for Pharmaceutical and Agrochemical Synthesis


3-Chloro-2,6-difluorobenzyl alcohol (CAS 252004-35-6) is a halogenated aromatic alcohol bearing chlorine at the 3-position and fluorine atoms at the 2- and 6-positions of the benzene ring, with the systematic name (3-chloro-2,6-difluorophenyl)methanol . This substitution pattern imparts a distinct electronic and steric profile compared to non-halogenated or mono-fluorinated benzyl alcohols, making it a valuable intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals . It is commercially available as a research chemical in purities typically ranging from 95% to 98%, with a molecular formula of C₇H₅ClF₂O and a molecular weight of 178.56 g/mol .

Why 3-Chloro-2,6-difluorobenzyl alcohol (CAS 252004-35-6) Cannot Be Replaced by Simpler Benzyl Alcohol Analogs


While benzyl alcohols are ubiquitous synthetic handles, the introduction of both chlorine and multiple fluorine substituents dramatically alters key physicochemical properties that govern reactivity, lipophilicity, and metabolic stability in downstream products . Generic substitution with non-halogenated benzyl alcohol or mono-fluorinated analogs (e.g., 2-fluorobenzyl alcohol or 4-fluorobenzyl alcohol) fails to recapitulate the electronic and steric effects required for specific coupling reactions or for achieving desired pharmacokinetic profiles in drug candidates . The specific 2,6-difluoro-3-chloro pattern on the target compound confers a unique combination of increased lipophilicity (LogP ~2.11) and altered hydrogen-bonding capacity compared to its unsubstituted or less-halogenated counterparts, directly impacting its utility in medicinal chemistry campaigns where fine-tuning of molecular properties is critical .

3-Chloro-2,6-difluorobenzyl alcohol (CAS 252004-35-6): Quantified Physicochemical and Purity Differentiation vs. 2,6-Difluorobenzyl Alcohol


Enhanced Lipophilicity (LogP) vs. 2,6-Difluorobenzyl Alcohol Drives Superior Membrane Permeability Potential

The target compound exhibits a higher calculated LogP (octanol-water partition coefficient) of 2.11 compared to 1.475 for 2,6-difluorobenzyl alcohol, indicating a >0.6 log unit increase in lipophilicity . This increase is attributable to the addition of the chlorine atom. Higher LogP is often correlated with improved passive membrane permeability, a critical parameter in oral drug absorption [1].

Lipophilicity Drug Design ADME

Increased Molecular Weight and Polar Surface Area (PSA) vs. 2,6-Difluorobenzyl Alcohol Modulates Pharmacokinetic Properties

The presence of a chlorine atom in place of hydrogen increases the molecular weight (MW) from 144.1 g/mol for 2,6-difluorobenzyl alcohol to 178.56 g/mol for the target compound, while the Polar Surface Area (PSA) remains identical at 20.23 Ų [1]. This combination of increased MW with unchanged PSA lowers the compound's predicted aqueous solubility (cLogS of -2.128 for comparator vs. a predicted lower value for the target) .

Physicochemical Properties Medicinal Chemistry ADME

Higher Boiling Point vs. 2,6-Difluorobenzyl Alcohol Indicates Stronger Intermolecular Forces and Potentially Different Reactivity

The boiling point of 3-chloro-2,6-difluorobenzyl alcohol is reported as 228.1 °C at 760 mmHg, which is significantly higher than the 188.6 °C (at 760 mmHg) reported for 2,6-difluorobenzyl alcohol . This ~40 °C difference reflects stronger intermolecular interactions (e.g., dipole-dipole, halogen bonding) conferred by the chlorine substituent [1].

Thermal Stability Reaction Engineering Process Chemistry

Commercial Availability at Higher Purity (98%) vs. Typical 95-97% Grades for Halogenated Benzyl Alcohols

Multiple vendors, including Aladdin Scientific and Bidepharm, offer 3-chloro-2,6-difluorobenzyl alcohol at a standard purity of 98%, accompanied by batch-specific analytical data (e.g., NMR, HPLC, GC) . In contrast, many other halogenated benzyl alcohols, including some batches of the non-chlorinated 2,6-difluorobenzyl alcohol, are routinely supplied at 95-97% purity [1].

Chemical Purity Quality Control Reproducibility

Validated Utility as a Key Intermediate in Purine-Based Antimicrobial Agent Synthesis

Derivatives of 3-chloro-2,6-difluorobenzyl alcohol, specifically the 9-(3-chloro-2,6-difluorobenzyl)-9H-purin-6-amine scaffold, have been explicitly evaluated for antimicrobial activity against Enterococcus faecium and Staphylococcus aureus [1][2]. While this is a class-level inference, it demonstrates that the 3-chloro-2,6-difluorobenzyl fragment is specifically chosen in active medicinal chemistry programs, whereas the non-chlorinated 2,6-difluorobenzyl analog is less frequently reported in similar antimicrobial contexts based on current literature [3].

Antimicrobial Medicinal Chemistry Synthetic Intermediate

Recommended Application Scenarios for 3-Chloro-2,6-difluorobenzyl alcohol (CAS 252004-35-6) in Pharmaceutical and Agrochemical R&D


Lead Optimization in Oral Drug Discovery Programs Requiring Enhanced Membrane Permeability

Medicinal chemists should prioritize 3-chloro-2,6-difluorobenzyl alcohol when designing analogs that require increased lipophilicity (LogP) to improve passive membrane permeability, as quantified by the +0.635 LogP difference over 2,6-difluorobenzyl alcohol . This is particularly relevant for central nervous system (CNS) targets or other indications where crossing lipid bilayers is a prerequisite for efficacy [1].

Synthesis of Halogenated Purine and Pyrimidine Derivatives for Antimicrobial Screening

Building upon the documented use of the 3-chloro-2,6-difluorobenzyl fragment in antimicrobial purines tested against Gram-positive pathogens (e.g., Enterococcus faecium, Staphylococcus aureus), this alcohol is a preferred starting material for constructing focused libraries of N9-substituted purine analogs [2]. Its use offers a direct entry into a biologically validated chemical space, accelerating hit-to-lead campaigns for novel antibiotics [3].

Process Chemistry Development Requiring High-Purity Starting Materials for cGMP Synthesis

For process chemists scaling up a synthetic route under current Good Manufacturing Practices (cGMP), the availability of 3-chloro-2,6-difluorobenzyl alcohol at a standard 98% purity with full analytical characterization (NMR, HPLC, GC) is a critical advantage . This higher purity reduces the need for additional purification steps, lowers the risk of impurity carryover, and ensures more consistent yields and impurity profiles in the final active pharmaceutical ingredient (API) [4].

Development of Fluorinated Agrochemical Intermediates with Tailored Environmental Fate

The unique combination of chlorine and fluorine atoms on this benzyl alcohol scaffold can be leveraged to modulate the environmental persistence and bioaccumulation potential of agrochemical candidates. The higher LogP of 2.11 compared to less halogenated analogs may influence soil sorption coefficients (Koc) and plant uptake, making it a valuable building block for designing next-generation crop protection agents with improved efficacy and reduced off-target movement [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-2,6-difluorobenzyl alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.